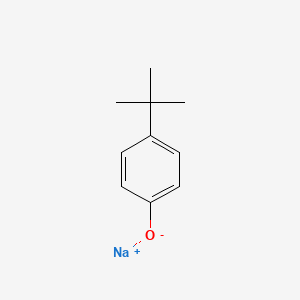
P-tert-Butylphenol sodium salt
Cat. No. B1629317
Key on ui cas rn:
5787-50-8
M. Wt: 172.2 g/mol
InChI Key: QDJPHAPWEUQBKS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US08030516B2
Procedure details


4-tert-Butylphenol (98 g, 0.650 mol) was charged into a 2 L three-necked round bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser. The flask was purged with nitrogen gas and a solution of 26.7 g of sodium hydroxide (0.650 mol) in 820 mL of water was added to the flask. The stirred reaction mixture was heated at 50° C. until 4-tert-butylphenol was completely dissolved. In this way, 4-tert-butylphenol was reacted with sodium hydroxide to form sodium 4-tert-butylphenolate. The solution of sodium 4-tert-butylphenolate in water was then cooled to 20° C. and 350 mL of dichloromethane was added to the solution. The organic layer obtained in step two, which contained 0.325 mol of the perfluoropropane-1,3-di(sulfonyl halides), was dropwise added to the reaction mixture for 2 hours under nitrogen atmosphere. The reaction mixture was stirred at 20° C. for 12 hours and transferred to a separatory funnel. The upper water layer was separated from the lower organic (dichloromethane) layer. The water layer was then washed by 300 mL of ethyl acetate. The water layer was 953 g. 19F-NMR analysis (using hexafluoroglutaric acid as a reference) showed that the water layer contained 0.295 mol of sodium perfluoropropane-1,3-di(sulfinate). The yield was 91%. 19F-NMR (in D2O); δ −122.9 (s, 2F, CF2), −129.8 (s, 4F, CF2S) ppm.






Yield
91%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+:13]>O>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([O-:11])=[CH:9][CH:10]=1)([CH3:4])([CH3:2])[CH3:3].[Na+:13] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
98 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)O
|
Step Two
|
Name
|
|
|
Quantity
|
26.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
820 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a mechanical stirrer, a dropping funnel, and a condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was purged with nitrogen gas
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The stirred reaction mixture
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was completely dissolved
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)[O-].[Na+]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 91% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
